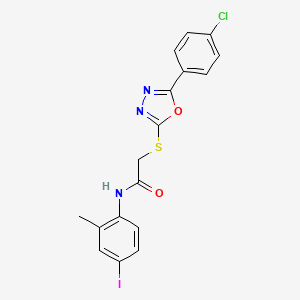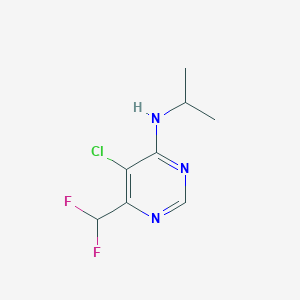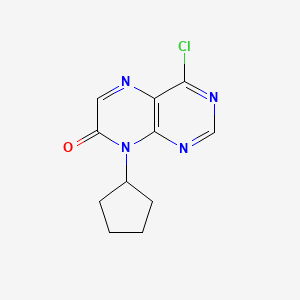
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine is a synthetic organic compound that belongs to the class of thiazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine typically involves the reaction of a thiazole derivative with a fluorinated aromatic compound. Common synthetic routes may include:
Step 1: Formation of the thiazole ring through cyclization reactions.
Step 2: Introduction of the fluorinated phenyl group via nucleophilic substitution or coupling reactions.
Step 3: Attachment of the P-tolyl group through amination reactions.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions such as:
Catalysts: Use of metal catalysts like palladium or copper.
Solvents: Use of polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Temperature and Pressure: Controlled temperature and pressure conditions to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents like N-bromosuccinimide (NBS), nucleophiles like amines or thiols.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Amines, reduced aromatic rings.
Substitution Products: Halogenated derivatives, substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.
Medicine: Potential use in drug development for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(2-Fluoro-5-(trifluoromethyl)phenyl)-N-(P-tolyl)thiazol-2-amine involves interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, or proteins that the compound binds to.
Pathways Involved: Signal transduction pathways, metabolic pathways, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiazole Derivatives: Compounds with similar thiazole rings but different substituents.
Fluorinated Aromatics: Compounds with fluorinated phenyl groups.
Amines: Compounds with similar amine functional groups.
Uniqueness
Structural Features: Unique combination of fluorinated phenyl and P-tolyl groups.
Biological Activity: Distinct biological properties compared to other thiazole derivatives.
Properties
Molecular Formula |
C17H12F4N2S |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
5-[2-fluoro-5-(trifluoromethyl)phenyl]-N-(4-methylphenyl)-1,3-thiazol-2-amine |
InChI |
InChI=1S/C17H12F4N2S/c1-10-2-5-12(6-3-10)23-16-22-9-15(24-16)13-8-11(17(19,20)21)4-7-14(13)18/h2-9H,1H3,(H,22,23) |
InChI Key |
AOXIWFMYZKZWGG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(S2)C3=C(C=CC(=C3)C(F)(F)F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(3-Bromophenyl)benzo[d]oxazole-5-carbonitrile](/img/structure/B11780026.png)






![2-Bromo-N,N-dimethyl-4-(oxazolo[4,5-c]pyridin-2-yl)aniline](/img/structure/B11780052.png)
![3-(3,5-Difluorophenyl)-6-methyl-3,4-dihydro-2H-benzo[b][1,4]oxazine](/img/structure/B11780054.png)

![2-Phenyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine hydrochloride](/img/structure/B11780066.png)

![5-(Methylsulfonyl)-4-(m-tolyl)-1H-thieno[2,3-c]pyrazol-3-amine](/img/structure/B11780087.png)
